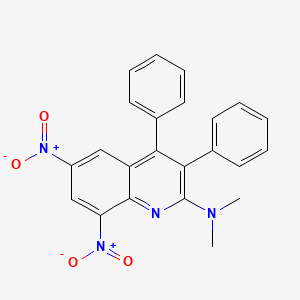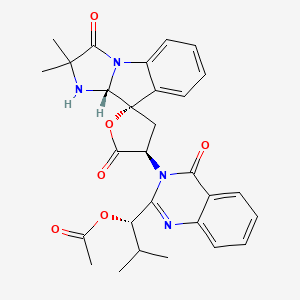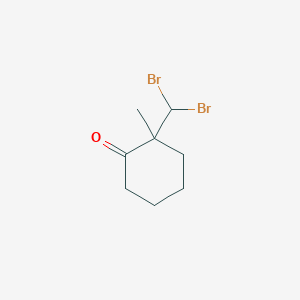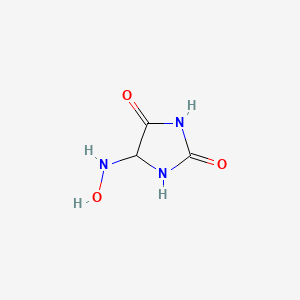![molecular formula C18H38S3 B14597459 1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane CAS No. 60810-45-9](/img/structure/B14597459.png)
1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane is an organic compound characterized by its unique structure, which includes multiple sulfanyl (thioether) groups. This compound is part of a broader class of organosulfur compounds, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane typically involves the stepwise introduction of sulfanyl groups onto a heptane backbone. This can be achieved through nucleophilic substitution reactions where heptyl halides react with thiolates under controlled conditions. The reaction conditions often include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and moderate temperatures to facilitate the substitution process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance reaction rates and selectivity is also common. Purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as a solvent.
Reduction: LiAlH4, tetrahydrofuran (THF) as a solvent.
Substitution: Alkyl halides, polar aprotic solvents like DMSO.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alkanes with reduced sulfur content.
Substitution: New organosulfur compounds with different functional groups.
Scientific Research Applications
1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of 1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane involves its interaction with various molecular targets. The sulfanyl groups can form strong interactions with metal ions and proteins, potentially inhibiting or modifying their activity. This compound can also undergo redox reactions, influencing cellular oxidative stress levels and signaling pathways.
Comparison with Similar Compounds
- 1-[(2-{[2-(Hexylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]hexane
- 1-[(2-{[2-(Octylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]octane
Comparison: 1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane is unique due to its specific chain length and the presence of multiple sulfanyl groups. This structure imparts distinct chemical and physical properties, such as solubility and reactivity, compared to its analogs with shorter or longer alkyl chains. The specific arrangement of sulfanyl groups also influences its interaction with biological targets and its overall stability.
Properties
CAS No. |
60810-45-9 |
|---|---|
Molecular Formula |
C18H38S3 |
Molecular Weight |
350.7 g/mol |
IUPAC Name |
1-[2-(2-heptylsulfanylethylsulfanyl)ethylsulfanyl]heptane |
InChI |
InChI=1S/C18H38S3/c1-3-5-7-9-11-13-19-15-17-21-18-16-20-14-12-10-8-6-4-2/h3-18H2,1-2H3 |
InChI Key |
AEZXUDMFVLEBPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSCCSCCSCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl [3-([1,1'-biphenyl]-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14597379.png)
![2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene](/img/structure/B14597393.png)





![1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B14597436.png)




![1,6-Diazabicyclo[4.1.0]heptane](/img/structure/B14597463.png)

